The Definitive Guide to rac trans-Hydroxy Glimepiride-d5: Properties, Application, and Bioanalytical Strategy
The Definitive Guide to rac trans-Hydroxy Glimepiride-d5: Properties, Application, and Bioanalytical Strategy
An In-depth Technical Resource for Drug Metabolism and Pharmacokinetic (DMPK) Scientists
This guide provides a comprehensive technical overview of rac trans-Hydroxy Glimepiride-d5, a critical tool in the bioanalytical study of Glimepiride, a potent second-generation sulfonylurea antidiabetic agent. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the molecule's properties, its vital role in modern drug development, and a detailed, field-proven protocol for its application.
Foundational Understanding: From Parent Drug to Labeled Metabolite
Glimepiride is a cornerstone therapy for type 2 diabetes mellitus, primarily functioning by stimulating insulin secretion from pancreatic β-cells.[1] Its therapeutic action is intrinsically linked to its metabolic fate within the body. Following administration, Glimepiride undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzyme CYP2C9.[2] This process yields two major metabolites: an active hydroxylated derivative (M1) and a subsequent, inactive carboxyl derivative (M2).[1][2]
The M1 metabolite, rac trans-Hydroxy Glimepiride, retains approximately one-third of the hypoglycemic activity of the parent compound, making its quantification essential for a complete pharmacokinetic profile.[2] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. This isotopic labeling is the key to its utility in quantitative bioanalysis, a concept we will explore in detail.
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of a reference standard is the bedrock of any robust analytical method. The key properties of rac trans-Hydroxy Glimepiride-d5 are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-Ethyl-2,5-dihydro-N-[2-[4-[[[[[trans-4-(hydroxymethyl)cyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-4-methyl-2-oxo-1H-pyrrole-1-carboxamide-d5 | [3][4] |
| Molecular Formula | C₂₄H₂₉D₅N₄O₆S | [3][5] |
| Molecular Weight | 511.65 g/mol | [3][5] |
| CAS Number | 1189980-46-8 | [3][5] |
| Appearance | White to Off-White Solid | [3][6] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [7] |
| Storage Conditions | 2-8°C or -20°C, protected from light and air | [3][7][8] |
The Rationale for Deuteration: Ensuring Bioanalytical Integrity
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. Its purpose is to correct for variability during sample processing and instrumental analysis.[9] An ideal IS behaves identically to the analyte of interest during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.
This is precisely the role of rac trans-Hydroxy Glimepiride-d5. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards.[10] Here’s why:
-
Co-elution: Because its chemical structure is virtually identical to the endogenous (unlabeled) metabolite, the d5-labeled standard co-elutes chromatographically. This ensures that both the analyte and the IS experience the same matrix effects—signal suppression or enhancement caused by other components in the biological sample—at the same time.[10]
-
Extraction Efficiency: The SIL-IS mimics the analyte's behavior during sample preparation steps like protein precipitation or liquid-liquid extraction, effectively normalizing for any sample loss.
-
Mass Differentiation: The 5-dalton mass difference allows the mass spectrometer to detect and quantify the analyte and the IS simultaneously and without interference.
Using a SIL-IS like rac trans-Hydroxy Glimepiride-d5 is a self-validating system; by normalizing the analyte response to the IS response, the method gains immense precision, accuracy, and robustness, which is a non-negotiable requirement for regulatory submissions.[9][10]
Metabolic Pathway and Bioanalytical Workflow
Understanding the metabolic conversion of Glimepiride is crucial for designing pharmacokinetic studies. The primary pathway and the subsequent bioanalytical workflow are illustrated below.
Field-Proven Bioanalytical Protocol
The following is a detailed protocol for the quantification of Glimepiride and its hydroxylated metabolite in human plasma. This method is adapted from established and validated procedures and is designed for use with a UPLC system coupled to a triple quadrupole mass spectrometer. [1] 5.1. Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Glimepiride, rac trans-Hydroxy Glimepiride, and rac trans-Hydroxy Glimepiride-d5 (Internal Standard) in DMSO to create individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the Glimepiride and Hydroxy Glimepiride stocks in a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality controls (QCs).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the rac trans-Hydroxy Glimepiride-d5 primary stock in 50:50 acetonitrile/water to a final concentration appropriate for the assay sensitivity.
5.2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution to each tube (except for double blanks) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
The following tables provide the validated instrumental parameters.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| System | UPLC System (e.g., Waters Acquity) |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Gradient | Isocratic: 70% B |
| Injection Volume | 5-10 µL |
| Column Temp. | 40°C |
| Run Time | ~2.0 minutes |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glimepiride | 491.2 | 352.2 | ~15 |
| rac trans-Hydroxy Glimepiride | 507.2 | 352.2 | ~15 |
| rac trans-Hydroxy Glimepiride-d5 (IS) | 512.2 | 352.2 | ~15 |
Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument in use. The product ion m/z 352.2 corresponds to a common fragment, highlighting the importance of chromatographic separation.
Conclusion
rac trans-Hydroxy Glimepiride-d5 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its properties as a stable isotope-labeled internal standard provide the foundation for developing highly accurate, precise, and robust bioanalytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for the successful quantification of Glimepiride and its active metabolite, enabling a deeper understanding of its clinical pharmacology and supporting critical drug development decisions.
References
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Pharmaffiliates. (n.d.). rac trans-Hydroxy Glimepiride-d5. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Glimepiride-impurities. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Wikipedia. (2024). Glimepiride. Retrieved from [Link]
- O'Connor, D. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
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ClinPGx. (n.d.). glimepiride. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Noh, K., et al. (2011). Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry. Archives of Pharmacal Research, 34(12), 2073–2078.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
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ResearchGate. (n.d.). Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Glimepiride?. Retrieved from [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
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Deranged Physiology. (n.d.). Glimepiride. Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. (n.d.). Glimepiride: A Review of Analytical Methods. Retrieved from [Link]
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IOSR Journal. (n.d.). A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS. Retrieved from [Link]
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